A Researcher's Guide to 5-Bromo-2-(chloromethyl)pyridine: Synthesis, Reactivity, and Application
A Researcher's Guide to 5-Bromo-2-(chloromethyl)pyridine: Synthesis, Reactivity, and Application
This technical guide offers a comprehensive examination of 5-Bromo-2-(chloromethyl)pyridine, a pivotal bifunctional building block for professionals in drug discovery, medicinal chemistry, and materials science. We will dissect its core properties, explore the rationale behind its synthetic applications, and provide actionable protocols grounded in established chemical principles. This document is designed to serve not just as a repository of information, but as a practical tool for the laboratory researcher.
Part 1: Physicochemical Profile and Spectroscopic Signature
5-Bromo-2-(chloromethyl)pyridine is a crystalline solid whose utility is dictated by its distinct reactive centers: a nucleophilic substitution-prone chloromethyl group at the 2-position and a cross-coupling-ready bromine atom at the 5-position. Understanding its fundamental physical and structural properties is the bedrock of its effective application.
1.1: Structural and Electronic Considerations
The molecule's reactivity is a direct consequence of its electronic architecture. The electron-withdrawing nature of the pyridine nitrogen atom renders the ring electron-deficient, which activates the chloromethyl group for nucleophilic attack. The bromine atom at the 5-position serves as a secondary, orthogonal reactive handle, primarily for transition metal-catalyzed cross-coupling reactions. This electronic separation allows for selective, stepwise functionalization, a highly desirable trait in complex molecule synthesis.
1.2: Core Physical Properties
Accurate physical data is critical for experimental design, from solvent selection to purification strategy. The properties of the free base are summarized below.
| Property | Value | Source(s) |
| CAS Number | 39955-75-0 | |
| Molecular Formula | C₆H₅BrClN | |
| Molecular Weight | 206.47 g/mol | |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 57-61 °C | |
| Boiling Point | 108-110 °C @ 1.5 mmHg | |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, acetone. Insoluble in water. |
Note: This compound is frequently supplied as a hydrochloride salt (CAS: 936342-91-5), which exhibits different physical properties, such as higher melting point and water solubility.[1][2][3][4]
Part 2: Synthesis, Key Reaction Classes, and Field-Proven Protocols
The synthetic value of 5-Bromo-2-(chloromethyl)pyridine is realized through its versatile reactivity. Below, we detail its common synthesis and the principal transformations it undergoes.
2.1: Synthesis via Free-Radical Chlorination
The most direct and widely used synthesis involves the chlorination of the precursor, 5-bromo-2-methylpyridine. This transformation proceeds via a free-radical mechanism.
Caption: Synthesis of 5-Bromo-2-(chloromethyl)pyridine.
Authoritative Insight on Experimental Choices:
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Chlorinating Agent: N-Chlorosuccinimide (NCS) is the reagent of choice over alternatives like sulfuryl chloride. NCS is a solid, making it easier and safer to handle, and its use often leads to cleaner reactions with fewer byproducts.
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Radical Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide are used in catalytic amounts to initiate the radical chain reaction. The choice depends on the reaction temperature, as they have different decomposition kinetics.
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Solvent: An inert, non-polar solvent like carbon tetrachloride (CCl₄) or benzene is crucial. These solvents do not participate in the radical reaction and effectively solubilize the starting material.
2.2: Class 1 Reaction: Nucleophilic Substitution (Sₙ2)
The primary mode of reactivity is the Sₙ2 displacement of the chloride from the benzylic-like chloromethyl group. This pathway allows for the facile introduction of a vast array of functional groups.
Caption: General workflow for Sₙ2 reactions.
Protocol: Synthesis of 2-((Azidomethyl)-5-bromopyridine) This protocol details the conversion to a versatile azide intermediate, a precursor for amines via Staudinger reduction or for triazole formation via "click" chemistry.[5]
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Setup: In a round-bottom flask, dissolve 5-Bromo-2-(chloromethyl)pyridine (1.0 eq) in anhydrous dimethylformamide (DMF) to a concentration of 0.2 M.
-
Reagent Addition: Add sodium azide (NaN₃) (1.2 eq) to the solution.
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Reaction: Stir the mixture at ambient temperature for 4-6 hours.
-
Monitoring (Self-Validation): Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot is the primary endpoint.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
2.3: Class 2 Reaction: Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 5-position is an ideal handle for Suzuki-Miyaura cross-coupling, enabling the formation of C-C bonds and the synthesis of biaryl structures common in pharmaceutical agents.[6][7]
Caption: Suzuki-Miyaura cross-coupling pathway.
Protocol: General Procedure for Suzuki Coupling [6] This protocol provides a robust starting point for coupling with various arylboronic acids.
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Inert Atmosphere: To a Schlenk flask, add 5-Bromo-2-(chloromethyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).
-
Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 85-95 °C and stir for 12-18 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Part 3: Safety, Handling, and Strategic Importance
3.1: Mandatory Safety Protocols 5-Bromo-2-(chloromethyl)pyridine is a hazardous chemical. It is an irritant and is harmful if swallowed.
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Handling: Always handle this reagent in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves at all times.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
3.2: Storage and Stability For long-term viability, store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area. Storing under an inert atmosphere of argon or nitrogen is recommended to prevent slow degradation.
3.3: Role in Drug Discovery This building block is integral to the synthesis of a multitude of pharmaceutical candidates. The pyridine core is a common motif in bioactive molecules, capable of forming key hydrogen bonds with biological targets.[8][9] The ability to introduce diverse functionalities at both the 2- and 5-positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery pipeline.
References
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Chemsrc. 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
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Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
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ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
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